molecular formula C14H9ClN2OS B12267906 (3-Aminothieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

(3-Aminothieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Cat. No.: B12267906
M. Wt: 288.8 g/mol
InChI Key: ZNDMDZQHAYTWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of 2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridine derivatives, including 2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine, typically involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thieno[2,3-b]pyridine derivatives . Another approach involves the use of Vilsmeier–Haack reagent to produce 4-chlorothieno[2,3-b]pyridines from N-protected 3-acetyl-2-aminothiophenes .

Industrial Production Methods

Industrial production of 2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thienopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes or receptors involved in disease processes. For example, thieno[2,3-b]pyridine derivatives have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . These interactions disrupt cellular signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine stands out due to its unique combination of a thienopyridine core with a 4-chlorobenzoyl group. This structural feature contributes to its distinct pharmacological properties and makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H9ClN2OS

Molecular Weight

288.8 g/mol

IUPAC Name

(3-aminothieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C14H9ClN2OS/c15-9-5-3-8(4-6-9)12(18)13-11(16)10-2-1-7-17-14(10)19-13/h1-7H,16H2

InChI Key

ZNDMDZQHAYTWQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.